molecular formula C18H20N2O6 B3927296 3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B3927296
M. Wt: 360.4 g/mol
InChI Key: DCBUDYOXIWBYKA-UHFFFAOYSA-N
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Description

3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-diethoxybenzoic acid and 2-methoxy-4-nitroaniline as the primary reactants.

    Amidation Reaction: The carboxylic acid group of 3,5-diethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2-methoxy-4-nitroaniline to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic medium.

    Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 3,5-diethoxybenzoic acid derivatives.

    Reduction: Formation of 3,5-diethoxy-N-(2-methoxy-4-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive benzamides.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the benzamide core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethoxy-N-(2-methoxy-4-nitrophenyl)benzamide
  • 3,5-diethoxy-N-(4-methoxy-2-nitrophenyl)benzamide
  • 3,5-dimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide

Uniqueness

3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the nitro group, enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3,5-diethoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-4-25-14-8-12(9-15(11-14)26-5-2)18(21)19-16-7-6-13(20(22)23)10-17(16)24-3/h6-11H,4-5H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBUDYOXIWBYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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